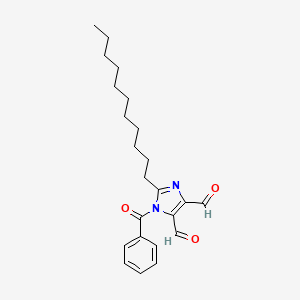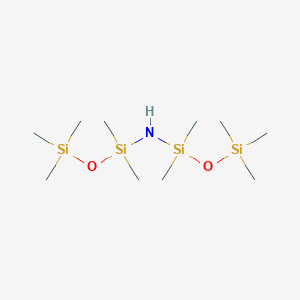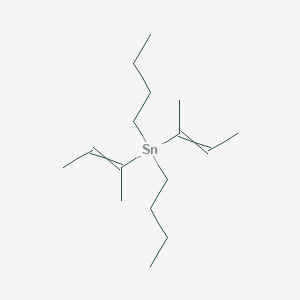
Di(but-2-en-2-yl)(dibutyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(but-2-en-2-yl)(dibutyl)stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds, including this compound, are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(but-2-en-2-yl)(dibutyl)stannane typically involves the reaction of but-2-en-2-yl and dibutyl groups with a tin precursor. One common method is the reaction of dibutyltin dichloride with but-2-en-2-yl magnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
Types of Reactions
Di(but-2-en-2-yl)(dibutyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the but-2-en-2-yl or dibutyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Di(but-2-en-2-yl)(dibutyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
作用機序
The mechanism of action of Di(but-2-en-2-yl)(dibutyl)stannane involves its interaction with molecular targets through its tin-carbon bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic attack on the tin center and subsequent rearrangement or substitution reactions .
類似化合物との比較
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Tributyltin chloride
- Dibutyltin diacetate
Uniqueness
Di(but-2-en-2-yl)(dibutyl)stannane is unique due to the presence of both but-2-en-2-yl and dibutyl groups, which confer distinct chemical properties and reactivity compared to other organotin compounds. Its specific structure allows for unique interactions and applications in various fields .
特性
CAS番号 |
162733-44-0 |
|---|---|
分子式 |
C16H32Sn |
分子量 |
343.1 g/mol |
IUPAC名 |
bis(but-2-en-2-yl)-dibutylstannane |
InChI |
InChI=1S/2C4H9.2C4H7.Sn/c4*1-3-4-2;/h2*1,3-4H2,2H3;2*3H,1-2H3; |
InChIキー |
XEAAPAZKBPFPCV-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(C(=CC)C)C(=CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


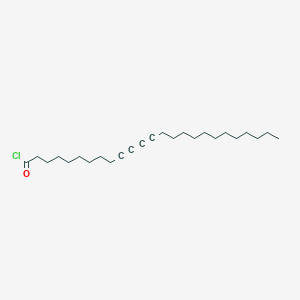


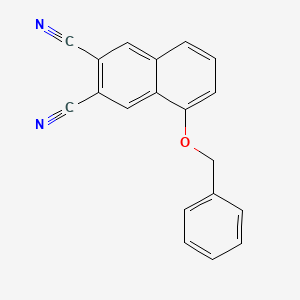
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
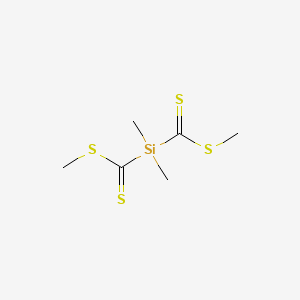
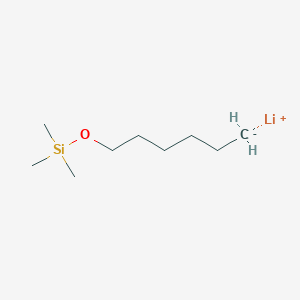
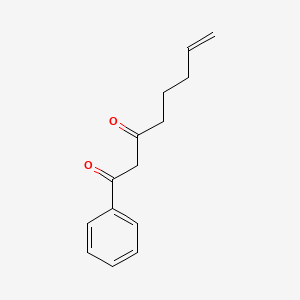
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
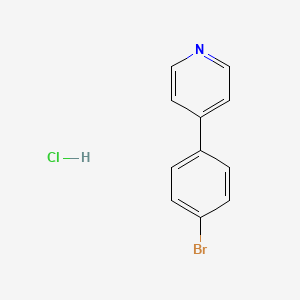
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
